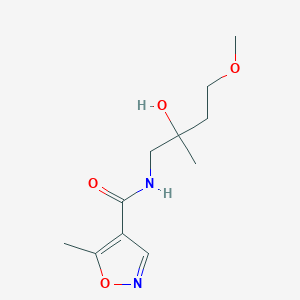
N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide, also known as HET0016, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HET0016 is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, which plays a critical role in regulating vascular tone and blood pressure. In
作用機序
N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide selectively inhibits the enzyme 20-HETE synthase, which is responsible for the production of 20-HETE from arachidonic acid. 20-HETE is a potent vasoconstrictor that plays a critical role in regulating vascular tone and blood pressure. By inhibiting the production of 20-HETE, N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide reduces vasoconstriction and lowers blood pressure. In cancer, N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide induces apoptosis and inhibits angiogenesis by inhibiting the activity of the transcription factor hypoxia-inducible factor-1α (HIF-1α), which is known to play a critical role in the development and progression of cancer. In inflammation, N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of nuclear factor-κB (NF-κB), which is a critical regulator of the inflammatory response.
Biochemical and Physiological Effects:
N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide has been shown to have several biochemical and physiological effects, including reducing blood pressure, inhibiting cancer cell growth and proliferation, and reducing inflammation. In hypertension, N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide reduces blood pressure by inhibiting the production of 20-HETE, which is known to play a role in vasoconstriction. In cancer, N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide induces apoptosis and inhibits angiogenesis by inhibiting the activity of HIF-1α. In inflammation, N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of NF-κB.
実験室実験の利点と制限
One advantage of using N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide in lab experiments is its selectivity for 20-HETE synthase, which allows for the specific inhibition of 20-HETE production without affecting other pathways. This selectivity also reduces the potential for off-target effects. One limitation of using N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide has a relatively short half-life, which may limit its effectiveness in some applications.
将来の方向性
There are several future directions for research on N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide, including investigating its potential therapeutic applications in other diseases, exploring its mechanisms of action in more detail, and developing more effective formulations for in vivo administration. One area of particular interest is the role of N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide in cancer, where it has shown promising results in preclinical studies. Further research is needed to determine its potential as a cancer therapy and to develop effective treatment regimens. Additionally, more research is needed to understand the role of 20-HETE in other diseases, such as diabetes and cardiovascular disease, and to determine if N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide may have potential therapeutic applications in these areas.
合成法
The synthesis of N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide involves several steps, starting from the reaction of 2-methyl-2-butene-1-ol with acetic anhydride to form 2-acetoxy-4-methoxy-2-methylbutane. This intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding oxime, which is subsequently cyclized with acetic anhydride to yield 5-methylisoxazole-4-carboxylic acid. The final step involves the reaction of the carboxylic acid with 2-bromo-4'-methoxyacetophenone in the presence of a base to form N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide.
科学的研究の応用
N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and inflammation. In hypertension, N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide has been shown to reduce blood pressure by inhibiting the production of 20-HETE, which is known to play a role in vasoconstriction. In cancer, N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methylisoxazole-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a critical role in the development of inflammatory diseases.
特性
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-8-9(6-13-17-8)10(14)12-7-11(2,15)4-5-16-3/h6,15H,4-5,7H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOQIJSGBRRBHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC(C)(CCOC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-5-methyl-1,2-oxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

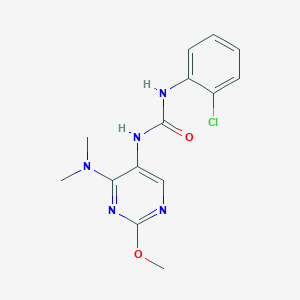
![5-[(4-methylphenyl)methyl]-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2635371.png)

![4-(azepan-1-ylsulfonyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2635375.png)
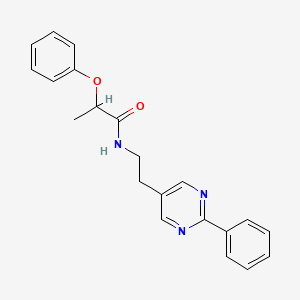
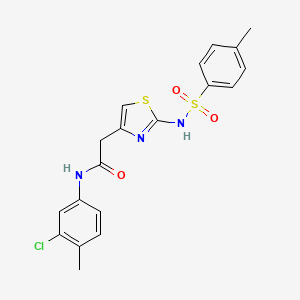
![4-(2-Methyl-1,3-oxazol-4-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2635380.png)
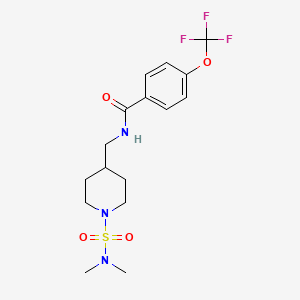
![N-(1-cyanocycloheptyl)-2-{[2-(1H-pyrazol-1-yl)ethyl]amino}acetamide](/img/structure/B2635384.png)
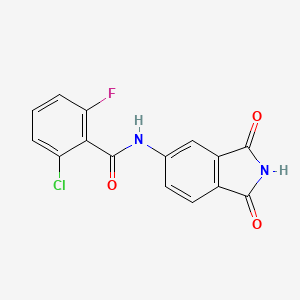


![4-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2635389.png)
![N-(3,4-dimethoxyphenyl)-N'-(5-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2635392.png)